Target Compound [1,2,3]-Regioisomer Exhibits Antiparasitic Activity Distinct from [1,2,4]-Regioisomer
The [1,2,3]triazolo[1,5-a]pyridine scaffold (CAS 1536980-41-2) serves as the core for a series of novel trypanocidal agents targeting Trypanosoma cruzi, the causative agent of Chagas disease [1]. Compound 16 from this series inhibits 14α-demethylase, leading to an imbalance in the cholesterol/ergosterol synthesis pathway and subsequent cell cycle arrest and death in T. cruzi epimastigotes [1]. In contrast, the more extensively studied [1,2,4]triazolo[1,5-a]pyridine-5-carboxylic acid scaffold (CAS 1234616-38-6) is primarily documented for its anticancer and kinase inhibitory activities, with no reported antiparasitic efficacy in the primary literature . This establishes a distinct and potentially non-overlapping target profile for the [1,2,3]-regioisomer.
| Evidence Dimension | Antiparasitic activity (Trypanosoma cruzi) |
|---|---|
| Target Compound Data | Inhibits 14α-demethylase, induces cell death in T. cruzi epimastigotes |
| Comparator Or Baseline | [1,2,4]triazolo[1,5-a]pyridine-5-carboxylic acid (CAS 1234616-38-6) |
| Quantified Difference | Activity reported for [1,2,3]-isomer; no reported antiparasitic activity for [1,2,4]-isomer |
| Conditions | In vitro assays on T. cruzi epimastigotes |
Why This Matters
This differentiation identifies the [1,2,3]-regioisomer as the required scaffold for antiparasitic drug discovery programs targeting Chagas disease, rendering the [1,2,4]-isomer unsuitable for this application.
- [1] Lapier, M., et al. (2019). Novel [1,2,3]triazolo[1,5-a]pyridine derivatives are trypanocidal by sterol biosynthesis pathway alteration. Future Medicinal Chemistry, 11(10), 1137-1155. View Source
